molecular formula C13H15F3N2O2 B2773225 N-(3-methylphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS No. 2309313-55-9

N-(3-methylphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Cat. No.: B2773225
CAS No.: 2309313-55-9
M. Wt: 288.27
InChI Key: YJKBKELVPBABQJ-UHFFFAOYSA-N
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Description

“N-(3-methylphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide” is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methylphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide” typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoroethoxy Group: This step may involve nucleophilic substitution reactions using reagents like trifluoroethanol.

    Attachment of the m-Tolyl Group: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3-methylphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(3-methylphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its azetidine ring and trifluoroethoxy group could impart unique properties that make it a candidate for drug development.

Medicine

In medicinal chemistry, “this compound” could be explored for its potential therapeutic effects. Compounds with similar structures have been investigated for their activity against various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “N-(3-methylphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

    Alteration of Cellular Processes: The compound may affect cellular processes such as gene expression, protein synthesis, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide: can be compared to other azetidine derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups. The presence of the trifluoroethoxy group imparts unique electronic properties, while the azetidine ring provides structural rigidity. These features make it distinct from other similar compounds and may contribute to its specific chemical and biological activities.

Properties

IUPAC Name

N-(3-methylphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-9-3-2-4-10(5-9)17-12(19)18-6-11(7-18)20-8-13(14,15)16/h2-5,11H,6-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKBKELVPBABQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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